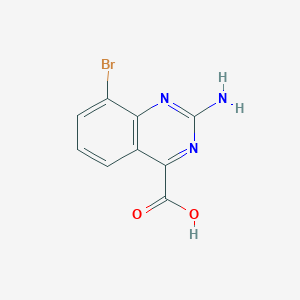

2-Amino-8-bromoquinazoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-8-bromoquinazoline-4-carboxylic acid (2-ABQC) is an organic compound that is used extensively in scientific research. It has a wide range of applications in the fields of biochemistry and physiology. 2-ABQC has a variety of biochemical and physiological effects, and it is a useful tool for lab experiments.

Applications De Recherche Scientifique

Aurora A Kinase Inhibition

Quinazoline derivatives have been found to be potent inhibitors of Aurora A kinase . Aurora kinases play a crucial role in cellular division and have been identified as potential targets for cancer therapy. A compound similar to “2-Amino-8-bromoquinazoline-4-carboxylic acid”, namely “2- (3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid”, has been reported to exhibit selective Aurora A kinase inhibitory activity .

Anticancer Activity

Quinazoline derivatives have shown promising anticancer properties . They can interfere with the signaling pathways of cancer cells, leading to apoptosis (programmed cell death). The anticancer activity of quinazoline derivatives can be further enhanced by introducing various substituents at different positions of the quinazoline nucleus .

Antibacterial Activity

Quinazoline derivatives have demonstrated significant antibacterial activity . They can inhibit the growth of various bacterial strains, making them potential candidates for the development of new antibiotics .

Antifungal Activity

In addition to their antibacterial properties, quinazoline derivatives also exhibit antifungal activity . They can inhibit the growth of various fungal strains, which could be beneficial in treating fungal infections .

Anti-inflammatory Activity

Quinazoline derivatives have been reported to possess anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which play a key role in inflammation .

Anticonvulsant Activity

Quinazoline derivatives have shown potential as anticonvulsants . They can modulate the activity of certain receptors in the brain, helping to control seizures .

Anti-HIV Activity

Some quinazoline derivatives have demonstrated anti-HIV activity . They can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiretroviral drugs .

Analgesic Activity

Quinazoline derivatives have been found to possess analgesic (pain-relieving) properties . They can inhibit the transmission of pain signals in the nervous system .

Propriétés

IUPAC Name |

2-amino-8-bromoquinazoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3O2/c10-5-3-1-2-4-6(5)12-9(11)13-7(4)8(14)15/h1-3H,(H,14,15)(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQSEOVIDBBAJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N=C2C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-bromoquinazoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2377765.png)

![2-[(Benzylimino)methyl]-4,6-dibromobenzenol](/img/structure/B2377769.png)

![N-(3,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2377770.png)

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2377772.png)

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2377778.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2377781.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2377782.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)